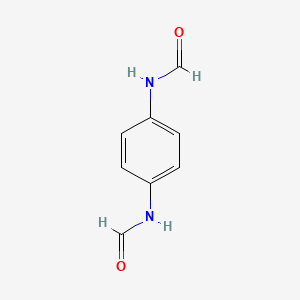

N-(4-Formamidophenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-formamidophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-6H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLCQMBNDVZRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503982 | |

| Record name | N,N'-1,4-Phenylenediformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-22-2 | |

| Record name | N,N'-1,4-Phenylenediformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-(1,4-phenylene)bis(formamide) from p-Phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N'-(1,4-phenylene)bis(formamide), also known as N-(4-Formamidophenyl)formamide, from the precursor p-phenylenediamine. The document is intended for researchers, chemists, and professionals in drug development and materials science. It elucidates the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and discusses critical parameters for process control and validation. The synthesis involves the direct N-formylation of p-phenylenediamine using formic acid, a widely applicable and efficient method for producing formamides.[1] This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

N,N'-(1,4-phenylene)bis(formamide) is a symmetrical diamide derived from p-phenylenediamine (PPD). Formamides, as a class of compounds, are of significant interest in organic synthesis. They serve as crucial intermediates, protecting groups for amines, and precursors for the synthesis of isocyanides.[2] The formamide functional group is also present in various pharmaceuticals and natural products.[1] The parent compound, p-phenylenediamine, is a high-production-volume chemical primarily used in the production of high-performance polymers like Kevlar and as a key component in hair dyes.[3]

The diformylation of PPD yields a stable, crystalline solid that can be utilized in further synthetic applications, such as the construction of complex heterocyclic structures or as a monomer in polymer synthesis. The straightforward synthesis presented herein offers an accessible route to this valuable compound.

The Chemistry of N-Formylation

The formylation of an amine is a chemical process that introduces a formyl group (-CH=O) to the nitrogen atom.[4] The most direct and atom-economical method for N-formylation is the reaction of an amine with formic acid.

Reaction Mechanism

The reaction between an amine and formic acid is an equilibrium process. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of formic acid.[5] This is followed by a proton transfer and the elimination of a water molecule to yield the N-formyl product.

The key steps are as follows:

-

Nucleophilic Attack: The primary amine group of p-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid.

-

Proton Transfer: A proton is transferred from the nitrogen to one of the oxygen atoms, forming a tetrahedral intermediate.

-

Dehydration: The intermediate eliminates a molecule of water, a crucial step to drive the reaction to completion.

-

Second Formylation: The process is repeated on the second amino group to yield the final diformylated product.

To ensure a high yield, the water generated during the reaction must be removed. This is typically achieved through azeotropic distillation using a solvent like toluene and a Dean-Stark apparatus.[2]

Caption: Reaction mechanism for the diformylation of p-phenylenediamine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes causality-driven explanations and checkpoints for monitoring reaction progress.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier Notes |

| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 5.41 g (50 mmol) | >99% | Freshly opened, light-sensitive |

| Formic Acid | CH₂O₂ | 46.03 | 5.5 mL (~120 mmol) | 85% aqueous | Reagent grade |

| Toluene | C₇H₈ | 92.14 | 150 mL | Anhydrous | Solvent for azeotropic distillation |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | Reagent grade | For washing/recrystallization |

| Hexanes | C₆H₁₄ | 86.18 | ~100 mL | Reagent grade | For washing/recrystallization |

Equipment

-

250 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology

Step 1: Reaction Setup

-

Action: Assemble the 250 mL three-neck flask with the Dean-Stark trap, reflux condenser, and a stopper. Place a magnetic stir bar in the flask.

-

Rationale: This setup is essential for refluxing the reaction mixture while continuously removing the water byproduct via azeotropic distillation, which is critical for driving the reaction equilibrium towards the product.[2]

Step 2: Charging the Reagents

-

Action: To the flask, add p-phenylenediamine (5.41 g, 50 mmol) and toluene (150 mL). Begin stirring to dissolve the solid. Once dissolved, add formic acid (5.5 mL, ~120 mmol).

-

Rationale: Toluene serves as the solvent and the azeotropic agent. A slight excess of formic acid (2.4 equivalents) is used to ensure the complete diformylation of both amine groups on the p-phenylenediamine.

Step 3: Reaction Execution

-

Action: Heat the mixture to reflux (approx. 110-111 °C for toluene) using the heating mantle. The reaction is refluxed for 4-6 hours.

-

Monitoring: The progress of the reaction should be monitored by two methods:

-

Water Collection: Observe the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water produced is approximately 1.8 mL (100 mmol). The reaction is near completion when water ceases to collect.

-

TLC Analysis: Spot the reaction mixture on a TLC plate against a spot of the starting p-phenylenediamine. A suitable eluent is 50:50 ethyl acetate/hexanes. The disappearance of the starting material spot indicates the reaction is complete.

-

Step 4: Product Isolation and Purification

-

Action: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The product, N,N'-(1,4-phenylene)bis(formamide), is poorly soluble in cold toluene and will precipitate.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid cake with cold ethyl acetate (2 x 30 mL) and then hexanes (2 x 30 mL) to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 75-85%. The final product should be an off-white to light-tan crystalline solid.

Sources

An In-Depth Technical Guide to N-(4-Formamidophenyl)formamide: Properties, Structure, and Synthesis

Foreword

In the landscape of contemporary chemical research, particularly within the realms of medicinal chemistry and materials science, the diamide N,N'-(1,4-phenylene)diformamide stands out as a molecule of significant interest. Its rigid, planar structure and the presence of two reactive formamide groups make it a versatile building block and a compelling subject for structural and functional studies. This guide provides a comprehensive technical overview of N,N'-(1,4-phenylene)diformamide, delving into its core chemical and physical properties, molecular structure, a detailed synthesis protocol, and its emerging applications. It is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to facilitate further innovation.

Physicochemical Properties: A Quantitative Overview

N,N'-(1,4-phenylene)diformamide, also known by its CAS Registry Number 6262-22-2, is a symmetrically substituted aromatic diamide.[1][2] Its fundamental properties are crucial for its handling, characterization, and application in various chemical contexts.

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂O₂ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 209.0 to 213.0 °C | |

| Purity | >98.0% (GC) | [2] |

| Canonical SMILES | C1=CC(=CC=C1NC=O)NC=O | [1] |

| InChI Key | KDLCQMBNDVZRKM-UHFFFAOYSA-N | [1] |

These properties indicate a stable, crystalline solid with a relatively high melting point, suggesting strong intermolecular forces within its crystal lattice. Its purity, as determined by gas chromatography, underscores its suitability for high-precision applications in research and development.

Molecular Structure and Spectroscopic Characterization

The molecular structure of N,N'-(1,4-phenylene)diformamide is characterized by a central benzene ring substituted at the para positions with two formamide groups. This arrangement imparts a high degree of symmetry and planarity to the molecule.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N,N'-(1,4-phenylene)diformamide.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides valuable information about the functional groups present. Key absorption bands would include N-H stretching vibrations (typically around 3300-3500 cm⁻¹), C=O stretching of the amide carbonyl group (around 1650-1700 cm⁻¹), and C-N stretching vibrations. Aromatic C-H and C=C stretching bands would also be prominent.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be observed at m/z 164, corresponding to the molecular weight of the compound.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of N,N'-(1,4-phenylene)diformamide is most commonly achieved through the direct formylation of p-phenylenediamine using formic acid. This method is efficient and proceeds with high yield.

Reaction Mechanism and Rationale

The synthesis involves the nucleophilic attack of the amino groups of p-phenylenediamine on the carbonyl carbon of formic acid, followed by dehydration to form the amide bonds. The reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion. The choice of formic acid as the formylating agent is advantageous due to its ready availability and low cost.

The logical flow of the synthesis can be visualized as follows:

Caption: A streamlined workflow for the synthesis and purification of N,N'-(1,4-phenylene)diformamide.

Detailed Experimental Procedure

Materials:

-

p-Phenylenediamine

-

Formic acid (85-90%)

-

Ethanol (for recrystallization)[6]

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Glass rod

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine in an excess of formic acid. The use of excess formic acid serves as both the reactant and the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water. A precipitate of crude N,N'-(1,4-phenylene)diformamide will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual formic acid and other water-soluble impurities.

-

Purification (Recrystallization): The crude product can be purified by recrystallization.[6][7] Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to obtain pure N,N'-(1,4-phenylene)diformamide.

Applications in Drug Development and Materials Science

The rigid and bifunctional nature of N,N'-(1,4-phenylene)diformamide makes it a valuable scaffold in both medicinal chemistry and materials science.

Role as a Linker in Medicinal Chemistry

In drug design, linker molecules are crucial for connecting two or more pharmacophores to create a single, more potent, or selective drug molecule.[8] The defined geometry and length of the N,N'-(1,4-phenylene)diformamide backbone make it an attractive candidate for a rigid linker. Its use can help in positioning pharmacophores at a precise distance and orientation to interact optimally with their biological targets.

Caption: N,N'-(1,4-phenylene)diformamide as a rigid linker connecting two pharmacophores for enhanced target binding.

Precursor for Biologically Active Molecules

The formamide groups can be further modified or incorporated into larger heterocyclic systems, leading to the synthesis of novel compounds with potential pharmacological activity. For instance, derivatives of phenylenediamines have been explored for various therapeutic applications.

Building Block for Advanced Polymers

The difunctional nature of N,N'-(1,4-phenylene)diformamide also makes it a suitable monomer for the synthesis of high-performance polymers. The rigidity of the phenylene core can impart thermal stability and desirable mechanical properties to the resulting polymers.

Conclusion and Future Perspectives

N,N'-(1,4-phenylene)diformamide is a molecule with a rich chemical profile and significant potential for a wide range of applications. Its straightforward synthesis, coupled with its rigid and symmetrical structure, makes it an attractive building block for both academic research and industrial development. Future research will likely focus on the synthesis of novel derivatives for applications in targeted drug delivery, the development of new polymeric materials with tailored properties, and further exploration of its coordination chemistry. The comprehensive data and protocols presented in this guide are intended to provide a solid foundation for these future endeavors.

References

-

Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. The Royal Society of Chemistry. Available at: [Link]

-

Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. Available at: [Link]

-

N,N'-1,4-Phenylenediformamide | C8H8N2O2 | CID 12600504 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

o-PHENYLENEDIAMINE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

TETRAMETHYL-p-PHENYLENEDIAMINE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. The Royal Society of Chemistry. Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. Available at: [Link]

-

Linkers in fragment-based drug design: an overview of the literature - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler-Toledo. Available at: [Link]

Sources

- 1. N,N'-1,4-Phenylenediformamide | C8H8N2O2 | CID 12600504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-(1,4-Phenylene)diformamide | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. mt.com [mt.com]

- 8. Linkers in fragment-based drug design: an overview of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Characterization of N-(4-Formamidophenyl)formamide (CAS 6262-22-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Formamidophenyl)formamide, also known as N,N'-(1,4-phenylene)diformamide, is a symmetrical aromatic diamide. Its rigid structure and hydrogen bonding capabilities make it a molecule of interest in materials science and as a potential building block in pharmaceutical synthesis. This guide provides a comprehensive overview of the essential physicochemical properties, a detailed synthesis protocol, and a thorough analytical characterization of N-(4-Formamidophenyl)formamide (CAS No. 6262-22-2). The methodologies presented herein are grounded in established chemical principles to ensure reproducibility and reliability, providing researchers with the foundational knowledge required for the effective utilization of this compound.

Physicochemical Properties

N-(4-Formamidophenyl)formamide is a stable, solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 6262-22-2 | [1] |

| Molecular Formula | C₈H₈N₂O₂ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| IUPAC Name | N-(4-formamidophenyl)formamide | [1] |

| Synonyms | N,N'-(1,4-Phenylene)diformamide, N,N'-Diformyl-1,4-phenylenediamine | [2] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 209.0 - 213.0 °C | |

| Purity | >98.0% (GC) | [2] |

Synthesis of N-(4-Formamidophenyl)formamide

The synthesis of N-(4-Formamidophenyl)formamide is most effectively achieved through the diformylation of p-phenylenediamine. The following protocol is based on a general and highly efficient method for the N-formylation of amines using formic acid. This approach is advantageous due to the ready availability and low cost of the reagents, as well as the straightforward workup procedure.

Reaction Principle

The synthesis involves the reaction of the primary amino groups of p-phenylenediamine with formic acid, which serves as the formylating agent. The reaction proceeds via a nucleophilic acyl substitution mechanism. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed.

Visual Representation of the Synthesis Workflow

Caption: Synthesis workflow for N-(4-Formamidophenyl)formamide.

Detailed Experimental Protocol

Materials:

-

p-Phenylenediamine

-

Formic acid (85% aqueous solution)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add p-phenylenediamine (1.0 equivalent).

-

Add toluene to the flask to create a slurry.

-

Add formic acid (85% aq.) (2.0-2.4 equivalents) to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continuously remove the water that collects in the Dean-Stark trap.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically after 4-9 hours), cool the reaction mixture to room temperature.

-

The product will precipitate out of the toluene upon cooling.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold toluene to remove any residual impurities.

-

Dry the purified N-(4-Formamidophenyl)formamide in a vacuum oven.

Note on Causality: The use of a Dean-Stark trap is crucial for the success of this reaction. The removal of water, a byproduct of the condensation reaction between the amine and carboxylic acid, shifts the equilibrium towards the formation of the amide product, thereby ensuring a high yield. Toluene is an excellent solvent for this azeotropic distillation as it forms a low-boiling azeotrope with water.

Analytical Characterization

A comprehensive characterization of N-(4-Formamidophenyl)formamide is essential to confirm its identity and purity. The following analytical techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For N-(4-Formamidophenyl)formamide, both ¹H and ¹³C NMR are informative.

¹H NMR Spectroscopy (Expected Signals):

-

Aromatic Protons (Ar-H): Due to the symmetry of the molecule, a singlet is expected for the four protons on the benzene ring. The chemical shift of these protons will be influenced by the electron-withdrawing nature of the formamido groups.

-

Amide Protons (N-H): A signal corresponding to the two amide protons is expected. Its chemical shift can be variable and may appear as a broad singlet.

-

Formyl Protons (CHO): A signal corresponding to the two formyl protons is also expected.

¹³C NMR Spectroscopy (Expected Signals):

-

Carbonyl Carbons (C=O): A signal in the downfield region characteristic of amide carbonyl carbons.

-

Aromatic Carbons (Ar-C): Due to symmetry, two signals are expected for the aromatic carbons: one for the carbons bearing the formamido groups and one for the other four carbons.

Sample Preparation Protocol for NMR:

-

Accurately weigh approximately 5-10 mg of N-(4-Formamidophenyl)formamide.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | 1700 - 1650 | Strong |

| N-H Bend (Amide II) | 1600 - 1500 | Medium |

| C-N Stretch | 1400 - 1200 | Medium |

| C-H Bend (Aromatic) | 900 - 675 | Strong |

Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid N-(4-Formamidophenyl)formamide sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 164.16) should be observed. This will be the peak with the highest mass-to-charge ratio.

-

Fragmentation Pattern: The molecule may undergo fragmentation upon electron impact. Common fragmentation pathways for amides include the cleavage of the C-N bond and the C-C(O) bond.

Protocol for Mass Spectrometry Analysis:

-

Prepare a dilute solution of N-(4-Formamidophenyl)formamide in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

-

Acquire the mass spectrum in the desired ionization mode (e.g., EI or Electrospray Ionization - ESI).

Visual Representation of the Characterization Workflow

Caption: Workflow for the analytical characterization of the compound.

Safety and Handling

As a prudent laboratory practice, N-(4-Formamidophenyl)formamide should be handled with care, following standard safety protocols for chemical reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of N-(4-Formamidophenyl)formamide. The presented protocols for synthesis and analysis are robust and based on established chemical principles, ensuring that researchers can confidently prepare and verify the identity and purity of this compound for its intended applications in research and development.

References

-

PubChem. N,N'-1,4-Phenylenediformamide. [Link]

Sources

An In-Depth Technical Guide to the Solubility of N-(4-Formamidophenyl)formamide

Introduction to N-(4-Formamidophenyl)formamide

N-(4-Formamidophenyl)formamide, also identified by its CAS Number 6262-22-2 and alternative names such as N,N'-(1,4-Phenylene)diformamide and N,N'-diformyl-1,4-phenylenediamine, is an aromatic diamide.[1] Its molecular structure, consisting of a central benzene ring with two opposing formamide groups, dictates its physicochemical properties and, consequently, its solubility in various solvents. Understanding its solubility is paramount for a range of applications, including reaction chemistry, purification, formulation, and biological assays.

Chemical Structure:

-

IUPAC Name: N-(4-formamidophenyl)formamide

-

Molecular Formula: C₈H₈N₂O₂

-

Molecular Weight: 164.16 g/mol

-

Appearance: Typically a white to pale yellow solid crystal or powder.[2][3]

The presence of two amide functional groups introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (from the N-H group) and acceptor (from the carbonyl oxygen). These features are expected to significantly influence its interaction with different solvent types.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational basis for predicting the solubility of N-(4-Formamidophenyl)formamide. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Analysis of Molecular Structure and Intermolecular Forces

The key structural features influencing the solubility of N-(4-Formamidophenyl)formamide are:

-

Aromatic Phenyl Ring: The central benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Amide Groups (-NHCHO): The two formamide groups are highly polar and capable of forming strong hydrogen bonds. The N-H proton can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.

The interplay between the nonpolar phenyl ring and the polar formamide groups will determine the compound's solubility profile. It is anticipated that the molecule will exhibit limited solubility in purely nonpolar or polar protic solvents, with a higher affinity for polar aprotic solvents that can effectively solvate the polar functional groups without competing for hydrogen bonding in the same way protic solvents do.

Insights from Structural Analogues

The solubility of structurally related compounds can offer valuable predictive insights:

-

p-Phenylenediamine: The parent amine, p-phenylenediamine, is reported to be soluble in water, alcohol, ether, benzene, chloroform, and acetone.[4] This indicates that the core phenylenediamine structure has a degree of compatibility with a range of solvent polarities.

-

Poly(p-phenylenediamine) Derivatives: Research on polymers derived from p-phenylenediamine has shown that they are often soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), and dimethylformamide (DMF).

Based on these analogues, it is reasonable to hypothesize that N-(4-Formamidophenyl)formamide will demonstrate significant solubility in polar aprotic solvents due to the strong dipole-dipole interactions and the absence of solvent-donated protons that could compete with intramolecular hydrogen bonding.

Predicted Solubility Profile

Based on the theoretical analysis, the following table summarizes the predicted solubility of N-(4-Formamidophenyl)formamide in a range of common laboratory solvents. It is crucial to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the amide groups. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its polar aprotic nature is well-suited to dissolve polar amides. | |

| N-Methyl-2-pyrrolidone (NMP) | High | Another excellent polar aprotic solvent for dissolving amides. | |

| Acetone | Moderate | Less polar than DMSO/DMF but should still offer some solubility. | |

| Polar Protic | Water | Low to Moderate | The hydrophobic phenyl ring will limit solubility, though the amide groups can hydrogen bond with water. |

| Methanol, Ethanol | Moderate | The alkyl chain can interact with the phenyl ring, while the hydroxyl group can hydrogen bond with the amide groups. | |

| Nonpolar | Toluene, Hexane | Low | The high polarity of the formamide groups will make it difficult to dissolve in nonpolar solvents. |

| Dichloromethane (DCM) | Low to Moderate | Offers a balance of polarity that might allow for some dissolution. | |

| Diethyl Ether | Low | Primarily nonpolar character with a small dipole moment, likely a poor solvent. |

Experimental Determination of Solubility

Given the absence of published quantitative data, empirical determination of solubility is essential. The following section details standardized protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Protocol:

-

Preparation: Dispense approximately 10 mg of N-(4-Formamidophenyl)formamide into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent.

-

Mixing: Vigorously agitate the mixtures using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the saturation concentration of the compound in a given solvent at a specific temperature.

Protocol:

-

Sample Preparation: Add an excess amount of N-(4-Formamidophenyl)formamide to a known volume of the desired solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. For more precise separation, centrifuge the sample.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of the dissolved N-(4-Formamidophenyl)formamide in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for qualitative and quantitative solubility determination.

Factors Influencing Solubility

Several experimental conditions can affect the measured solubility of N-(4-Formamidophenyl)formamide.

-

Temperature: For most solid solutes, solubility increases with temperature. This is an important consideration for processes like recrystallization.

-

pH: The amide groups in N-(4-Formamidophenyl)formamide are generally considered neutral. However, under strongly acidic or basic conditions, hydrolysis of the amide bonds could occur, which would alter the chemical structure and thus the observed solubility.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of the compound.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Conclusion and Recommendations

While direct, published solubility data for N-(4-Formamidophenyl)formamide is scarce, a thorough understanding of its molecular structure and the properties of its analogues allows for a reasoned prediction of its solubility profile. It is anticipated to be most soluble in polar aprotic solvents like DMSO, DMF, and NMP. For any application requiring precise solubility information, it is strongly recommended to perform empirical testing using the protocols outlined in this guide. The choice of solvent will be critical for achieving desired concentrations in research and development, influencing reaction kinetics, purification efficiency, and the successful formulation of final products.

Logical Relationship of Molecular Features to Predicted Solubility

Caption: Relationship between molecular features and predicted solubility.

References

-

p-Phenylenediamine - CIR Report Data Sheet. (2024). Cosmetic Ingredient Review. [Link]

-

Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co. (2018). ResearchGate. [Link]

Sources

An In-depth Technical Guide to N-(4-Formamidophenyl)formamide

This guide provides a comprehensive technical overview of N-(4-Formamidophenyl)formamide, a versatile diamide with significant potential in materials science and synthetic chemistry. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in the synthesis, properties, and applications of this compound.

Introduction and Core Concepts

N-(4-Formamidophenyl)formamide, also known by its systematic name N,N'-(1,4-Phenylene)diformamide, is an organic compound that has garnered interest as a bifunctional monomer and a building block in the synthesis of advanced materials. Its rigid phenylene core and two reactive formamide groups make it an ideal candidate for constructing ordered structures such as metal-organic frameworks (MOFs) and high-performance polymers. The formamide moieties can participate in hydrogen bonding, influencing the supramolecular assembly and properties of the resulting materials. Understanding the fundamental characteristics of this molecule is key to unlocking its potential in various applications.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of N-(4-Formamidophenyl)formamide is essential for its application in research and development. These properties dictate its behavior in various chemical and physical processes.

Molecular Formula and Weight

The chemical identity of N-(4-Formamidophenyl)formamide is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Structural Information

The structural formula and isomeric details provide insight into the molecule's geometry and potential reactivity.

-

IUPAC Name: N-(4-formamidophenyl)formamide[2]

-

Synonyms: N,N'-Diformyl-1,4-phenylenediamine, N,N'-(1,4-Phenylene)diformamide, 1,4-Bis(formylamino)benzene[1][2]

Physicochemical Data

The physical and chemical properties of N-(4-Formamidophenyl)formamide are summarized in the table below. This data is critical for handling, storage, and application of the compound.

| Property | Value | Source |

| Appearance | White to Orange to Green powder to crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| Melting Point | 209.0 to 213.0 °C | |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis of N-(4-Formamidophenyl)formamide

The primary route for the synthesis of N-(4-Formamidophenyl)formamide involves the N-formylation of p-phenylenediamine. This reaction is typically carried out using formic acid as the formylating agent.

Caption: Synthetic pathway for N-(4-Formamidophenyl)formamide.

Experimental Protocol: N-formylation of p-Phenylenediamine

This protocol describes a representative method for the synthesis of N-(4-Formamidophenyl)formamide.

Materials:

-

p-Phenylenediamine

-

Formic acid (98-100%)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine in an excess of formic acid.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with deionized water to remove any unreacted formic acid and other water-soluble impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified N-(4-Formamidophenyl)formamide.

-

Dry the purified product in a vacuum oven.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized N-(4-Formamidophenyl)formamide.

-

¹H NMR (DMSO-d₆, 501 MHz): δ 10.04 (s, 2H), 8.27 (s, 2H), 7.98 (s, 1H), 7.51 (s, 1H), 7.31 (d, J = 7.7 Hz, 2H).[3]

-

¹³C NMR (DMSO, 126 MHz): The spectrum is expected to show signals corresponding to the aromatic carbons and the formyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide, and C-N stretching, as well as bands corresponding to the aromatic ring. The IR spectra of the precursor, 1,4-phenylenediamine, can be used as a reference.[4]

Applications in Materials Science

The bifunctional nature of N-(4-Formamidophenyl)formamide makes it a valuable monomer for the synthesis of advanced materials.

Monomer for Metal-Organic Frameworks (MOFs)

N-(4-Formamidophenyl)formamide can serve as an organic linker in the synthesis of MOFs. The nitrogen and oxygen atoms of the formamide groups can coordinate with metal ions, leading to the formation of porous, crystalline structures with potential applications in gas storage, separation, and catalysis. The synthesis of such MOFs typically involves a solvothermal reaction between the linker and a metal salt.

Caption: Schematic of MOF synthesis using N-(4-Formamidophenyl)formamide.

Precursor for High-Performance Polymers

This compound can also be utilized as a monomer in the synthesis of linear polymers through polycondensation reactions. The resulting polymers, containing amide linkages and aromatic rings, are expected to exhibit high thermal stability and mechanical strength, making them suitable for applications in high-performance plastics and fibers. The synthesis of polymers from p-phenylenediamine derivatives is a well-established field.

Safety and Handling

A comprehensive safety data sheet (SDS) should be consulted before handling N-(4-Formamidophenyl)formamide.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Conclusion

N-(4-Formamidophenyl)formamide is a valuable and versatile chemical intermediate with significant potential in the development of novel materials. Its straightforward synthesis, coupled with its bifunctional nature, makes it an attractive building block for creating complex architectures such as MOFs and high-performance polymers. Further research into the applications of this compound is likely to uncover new and exciting opportunities in materials science and beyond.

References

-

Royal Society of Chemistry. Chromium-Catalysed Efficient N-formylation of Amines with a Recyclable Polyoxometalate-supported Green Catalyst. ([Link])

-

MDPI. Extending Hexagon-Based Metal–Organic Frameworks—Mn(II) and Gd(III) MOFs with Hexakis(4-(4-Carboxyphenyl)phenyl)benzene. ([Link])

-

PubChem. N,N'-1,4-Phenylenediformamide. ([Link])

-

ResearchGate. IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). ([Link])

-

ResearchGate. Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). ([Link])

-

PubChem. N,N'-1,4-Phenylenediformamide Compound Summary. ([Link])

Sources

An In-depth Technical Guide to N,N'-diformyl-1,4-phenylenediamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-diformyl-1,4-phenylenediamine, also known as 1,4-bis(formylamino)benzene or N,N'-(1,4-Phenylene)diformamide, is a chemical compound with the formula C₈H₈N₂O₂. While not as widely recognized as some of its N-substituted p-phenylenediamine counterparts, it holds significance as a chemical intermediate and a subject of study in organic synthesis. This guide provides a comprehensive overview of its discovery, historical context, synthetic methodologies, and known applications, tailored for a technical audience in research and development.

Introduction and Chemical Identity

N,N'-diformyl-1,4-phenylenediamine is a derivative of p-phenylenediamine where both amino groups are formylated. This modification significantly alters the chemical properties of the parent molecule, reducing its basicity and susceptibility to oxidation.

Chemical Structure:

Caption: Chemical structure of N,N'-diformyl-1,4-phenylenediamine.

Key Identifiers:

| Property | Value |

|---|---|

| CAS Number | 6262-22-2[1] |

| Molecular Formula | C₈H₈N₂O₂[1] |

| Molecular Weight | 164.16 g/mol [1] |

| IUPAC Name | N-(4-formamidophenyl)formamide[1] |

| Synonyms | 1,4-Bis(formylamino)benzene, N,N'-(1,4-Phenylene)diformamide, Diformyl-p-phenylendiamin[1] |

Discovery and Historical Context

The precise date and discoverer of N,N'-diformyl-1,4-phenylenediamine are not prominently documented in readily available historical records. However, its existence as a known chemical entity is established by its inclusion in the candidate list of the Toxic Substances Control Act (TSCA) in 1977[2]. This suggests that the compound had been synthesized and was in commerce or research use prior to this date.

The discovery of this compound is intrinsically linked to the development of formylation reactions in organic chemistry. The formylation of amines is a fundamental transformation, and early methods often involved the use of formic acid. The Leuckart reaction, discovered by Rudolf Leuckart in the late 19th century, utilized formamide or ammonium formate for the reductive amination of carbonyl compounds, a process that involves the formation of formylated intermediates[3]. While not a direct synthesis of N,N'-diformyl-1,4-phenylenediamine, the Leuckart reaction established the foundation for using simple formylating agents.

It is highly probable that N,N'-diformyl-1,4-phenylenediamine was first prepared through the direct formylation of p-phenylenediamine using established methods of the mid-20th century.

Synthetic Methodologies

The primary route for the synthesis of N,N'-diformyl-1,4-phenylenediamine involves the direct formylation of p-phenylenediamine. Various formylating agents and conditions can be employed, with the choice often depending on the desired scale, purity, and available resources.

Formylation using Formic Acid

The reaction of p-phenylenediamine with formic acid is a direct and classical approach to obtaining the diformyl derivative. To drive the reaction to completion, a dehydrating agent or azeotropic removal of water is typically necessary.

Reaction Scheme:

Caption: General reaction scheme for the formylation of p-phenylenediamine.

Experimental Protocol (Illustrative):

A detailed protocol for a similar N-formylation using formic acid is provided below as a reference. This can be adapted for the diformylation of p-phenylenediamine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine p-phenylenediamine (1.0 equivalent) and toluene.

-

Addition of Formic Acid: Add formic acid (at least 2.0 equivalents) to the mixture.

-

Azeotropic Dehydration: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Formylation using Acetic Formic Anhydride

A more reactive formylating agent is acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride. This method often proceeds under milder conditions and with shorter reaction times.

Experimental Protocol (Illustrative):

The following is a general procedure for N-formylation using in situ generated acetic formic anhydride that can be adapted for p-phenylenediamine.

-

Preparation of Acetic Formic Anhydride: In a flask, cool acetic anhydride to 0 °C. Slowly add formic acid dropwise while maintaining the temperature. Stir the mixture for a period to allow for the formation of the mixed anhydride.

-

Formylation: Dissolve p-phenylenediamine in a suitable solvent and cool to 0 °C. Slowly add the pre-formed acetic formic anhydride solution to the amine solution.

-

Reaction and Workup: Allow the reaction to proceed at low temperature and then warm to room temperature. The product can be isolated by precipitation or extraction, followed by purification.

Physicochemical Properties

N,N'-diformyl-1,4-phenylenediamine is typically a white to off-white or light-colored powder or crystalline solid.

| Property | Value | Source |

| Melting Point | 209.0 to 213.0 °C | TCI Chemicals[4] |

| Appearance | White to Orange to Green powder to crystal | TCI Chemicals[4], CymitQuimica[3] |

| Purity | >98.0% (GC) | TCI Chemicals[4], CymitQuimica[3] |

Applications in Research and Industry

While specific, large-scale industrial applications of N,N'-diformyl-1,4-phenylenediamine are not widely documented, its chemical structure suggests potential utility in several areas of chemical synthesis.

Intermediate in Polymer Synthesis

The parent compound, p-phenylenediamine, is a crucial monomer in the production of high-performance aramid fibers like Kevlar. The formyl groups in N,N'-diformyl-1,4-phenylenediamine could serve as protecting groups for the amine functionalities during certain polymerization or modification processes. The formyl groups can be subsequently removed to regenerate the reactive amino groups.

Potential Synthetic Workflow:

Caption: Potential workflow utilizing N,N'-diformyl-1,4-phenylenediamine in polymer synthesis.

Precursor in Heterocyclic Synthesis

The diformyl derivative can be a precursor for the synthesis of various heterocyclic compounds. The formyl groups can participate in cyclization reactions, or they can be modified to other functional groups to facilitate the construction of more complex molecular architectures.

Potential in Drug Development

Although no specific drugs are reported to be directly synthesized from N,N'-diformyl-1,4-phenylenediamine, its structural motifs are relevant in medicinal chemistry. The 1,4-diaminobenzene core is present in various biologically active molecules. The formamide group itself is a common functional group in pharmaceuticals. Therefore, this compound could serve as a versatile building block in the synthesis of novel drug candidates. The Ugi reaction, a multi-component reaction that efficiently creates peptide-like structures, often involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide[1][4][5]. While not a direct reactant in the classical Ugi reaction, the diformyl compound could potentially be modified to participate in related multi-component reactions.

Conclusion

N,N'-diformyl-1,4-phenylenediamine represents a chemically stable derivative of p-phenylenediamine with potential applications as a synthetic intermediate. While its history is not as prominently documented as other related compounds, its synthesis is achievable through well-established formylation techniques. For researchers and scientists in polymer chemistry and drug development, this compound offers a versatile platform for the introduction of the 1,4-diaminobenzene moiety in a protected form, enabling more controlled and selective synthetic transformations. Further exploration of its reactivity and applications may unveil novel synthetic pathways and materials.

References

-

PubChem. (n.d.). N,N'-1,4-Phenylenediformamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

- Google Patents. (n.d.). US2323948A - Process for preparing phenylenediamine derivatives.

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols; Preparation of 3-bromosalicylaldehyde. Retrieved from [Link]

-

Internet Archive. (n.d.). Full text of "Toxic substances control act (TSCA) : PL 94-469. Retrieved from [Link]

- Google Patents. (n.d.). US6245943B1 - Method of preparing p-phenylenediamine.

-

PrepChem.com. (n.d.). Preparation of p-phenylenediamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

-

Semantic Scholar. (2015). Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. Retrieved from [Link]

-

ResearchGate. (n.d.). The Leuckart Reaction. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]

-

MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Three‐Component Ugi Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fe Doped Poly p-Phenylenediamine Composite: Co-Adsorption Application on Toxic Metal Ions (F− and As3+) and Microbial Disinfection in Aqueous Solution. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Preparation of N,N′‐Diphenyl‐N,N′‐bis(4‐aminophenyl)‐p‐phenylenediamine. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-(4-Formamidophenyl)formamide: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for N-(4-Formamidophenyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are grounded in established principles of spectroscopic analysis and supported by data from analogous compounds, providing a robust framework for the characterization of this and related molecules.

Introduction

N-(4-Formamidophenyl)formamide, also known as N,N'-1,4-Phenylenediformamide, is a symmetrical aromatic diamide.[1] Its structure, featuring a central benzene ring with formamido groups at the para positions, makes it an interesting candidate for studies in medicinal chemistry and materials science, where such scaffolds can influence hydrogen bonding and molecular assembly. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of synthesized compounds like this. This guide will delve into the expected spectroscopic signatures of N-(4-Formamidophenyl)formamide, providing a predictive yet scientifically grounded analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The structure of N-(4-Formamidophenyl)formamide is presented below.

Figure 1: Chemical structure of N-(4-Formamidophenyl)formamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of N-(4-Formamidophenyl)formamide, a relatively simple NMR spectrum is anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals: one for the aromatic protons, one for the N-H protons of the formamido groups, and one for the C-H protons of the formyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-Formamidophenyl)formamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.7 | Singlet | 4H | Aromatic protons (H-2, H-3, H-5, H-6) |

| ~ 8.3 - 8.5 | Singlet (broad) | 2H | Amide N-H |

| ~ 8.6 - 8.8 | Singlet | 2H | Formyl C-H |

Expertise & Experience: The aromatic protons are expected to appear as a singlet due to the magnetic equivalence enforced by the para-substitution pattern. The exact chemical shift will be influenced by the electron-withdrawing nature of the formamido groups. The amide (N-H) proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and can exchange with deuterium in solvents like D₂O, leading to its disappearance. The formyl proton (CHO) is typically found at a downfield chemical shift due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-Formamidophenyl)formamide

| Chemical Shift (δ, ppm) | Assignment |

| ~ 118 - 122 | Aromatic C-H (C2, C3, C5, C6) |

| ~ 135 - 140 | Aromatic C-N (C1, C4) |

| ~ 160 - 165 | Carbonyl C=O |

Expertise & Experience: In the ¹³C NMR spectrum, three signals are predicted due to the molecule's symmetry. The aromatic carbons attached to hydrogen will appear in the typical aromatic region. The quaternary carbons attached to the nitrogen atoms will be shifted further downfield. The carbonyl carbons of the formamido groups will have the highest chemical shift, as is characteristic for amide carbonyls.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of N-(4-Formamidophenyl)formamide will be dominated by absorptions from the N-H and C=O bonds of the amide groups, as well as vibrations from the aromatic ring.

Table 3: Predicted IR Absorption Bands for N-(4-Formamidophenyl)formamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3200 | Strong, sharp | N-H stretching |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1700 - 1660 | Strong, sharp | C=O stretching (Amide I band) |

| ~ 1600 - 1580 | Medium | Aromatic C=C stretching |

| ~ 1550 - 1500 | Medium | N-H bending (Amide II band) |

| ~ 850 - 800 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Expertise & Experience: The presence of a sharp, strong band in the region of 3300-3200 cm⁻¹ is a clear indicator of the N-H stretch of a secondary amide. The Amide I band (C=O stretch) is one of the most intense peaks in the spectrum and is a reliable marker for the carbonyl group. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is also a characteristic feature of secondary amides. The strong absorption in the 850-800 cm⁻¹ range is highly diagnostic for a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For N-(4-Formamidophenyl)formamide (C₈H₈N₂O₂), the molecular weight is 164.16 g/mol .[1]

Table 4: Predicted Key Mass Spectrometry Peaks for N-(4-Formamidophenyl)formamide

| m/z | Ion |

| 164 | [M]⁺• (Molecular ion) |

| 135 | [M - CHO]⁺ |

| 108 | [M - 2(CHO)]⁺• or [H₂N-C₆H₄-NH₂]⁺• |

| 92 | [C₆H₄NH₂]⁺ |

Expertise & Experience: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• is expected at m/z 164. A common fragmentation pathway for formanilides is the loss of the formyl group (CHO), which would lead to a fragment at m/z 135. Subsequent loss of the second formyl group could lead to the p-phenylenediamine radical cation at m/z 108. Cleavage of the C-N bond could also result in fragments corresponding to the aniline cation at m/z 92.

Figure 2: Proposed mass spectrometry fragmentation pathway for N-(4-Formamidophenyl)formamide.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of N-(4-Formamidophenyl)formamide.

Synthesis of N-(4-Formamidophenyl)formamide

A common method for the synthesis of formamides is the formylation of the corresponding amine.[3]

-

Reaction Setup: To a solution of p-phenylenediamine in a suitable solvent (e.g., formic acid or a mixture of formic acid and acetic anhydride), slowly add the formylating agent. The reaction can often be performed at room temperature or with gentle heating.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water or a mild base to neutralize any excess acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-Formamidophenyl)formamide.

Figure 3: General workflow for the synthesis of N-(4-Formamidophenyl)formamide.

Spectroscopic Analysis

-

NMR Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.[4]

-

IR Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble compounds, a thin film can be cast from a volatile solvent onto a salt plate.

-

MS Sample Preparation: For electron ionization mass spectrometry (EI-MS), a small amount of the sample is introduced into the instrument, often via a direct insertion probe, where it is vaporized and ionized.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for N-(4-Formamidophenyl)formamide. By leveraging data from analogous compounds and applying fundamental principles of spectroscopy, we have constructed a detailed and predictive analysis of its NMR, IR, and MS spectra. The provided protocols offer a starting point for the synthesis and analysis of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize N-(4-Formamidophenyl)formamide in their scientific endeavors.

References

-

Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-phenylformamide. Retrieved from [Link]

-

NIST. (n.d.). Formamide, N-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Formylphenyl)formamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-formyl-4-(diphenylmethyl)piperidine. Retrieved from [Link]

- Google Patents. (n.d.). CN102942500A - Preparation method of N-formamide compound.

-

NIST. (n.d.). Formamide, N-phenyl-. Retrieved from [Link]

-

NIST. (n.d.). Formamide, N-phenyl-. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Formamide, N,N-diphenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 739-743. [Link]

-

PubChem. (n.d.). N,N'-1,4-Phenylenediformamide. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC. [Link]

-

NIST. (n.d.). Formamide, N-phenyl-. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

NIST. (n.d.). Formamide. Retrieved from [Link]

-

NIST. (n.d.). Formamide, N,N-dimethyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). N-(4-Methylphenyl)formamide. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Novel Two-Step Approach to N-Substituted Benzamides Utilizing N-(4-Formamidophenyl)formamide

Abstract

N-substituted benzamides are a cornerstone of modern medicinal chemistry and materials science, exhibiting a wide range of biological activities and structural applications.[1][2][3] Traditional synthetic routes, while effective, often rely on the direct coupling of amines and carboxylic acids (or their activated derivatives).[4][5] This application note outlines a novel, hypothetical two-step synthetic strategy for accessing N-substituted benzamides, leveraging the stable, commercially available precursor, N-(4-Formamidophenyl)formamide (also known as N,N'-1,4-Phenylenediformamide). This approach circumvents the direct use of p-phenylenediamine derivatives, which can be prone to oxidation, by employing a selective deprotection of one formyl group, followed by a standard amide coupling reaction. The proposed methodology offers a potentially valuable alternative for library synthesis where precursor stability is paramount.

Introduction and Scientific Rationale

The amide bond is one of the most prevalent functional groups in pharmaceuticals, with an estimated 25% of all drugs containing this moiety.[6] Consequently, the development of robust and versatile methods for amide bond formation is of perennial interest.[5] The target molecules of this guide, N-substituted benzamides, are of particular importance, with applications ranging from histone deacetylase (HDAC) inhibitors in cancer therapy to building blocks for advanced polymers.[1][2][3]

While numerous methods exist for amide synthesis, they typically involve the coupling of a nucleophilic amine with an electrophilic carboxylic acid derivative.[4] This note explores an alternative strategy starting from N-(4-Formamidophenyl)formamide. This diformamide compound can be considered a "protected" form of p-phenylenediamine, a common but often reactive building block. The direct acylation of N-(4-Formamidophenyl)formamide is challenging due to the low nucleophilicity of the formamide nitrogens.

Therefore, we propose a two-step sequence as a plausible and unexplored route:

-

Selective Mono-Deformylation: A controlled hydrolysis reaction to selectively cleave one formyl group, unmasking a highly nucleophilic primary aniline. This step transforms the inert precursor into a valuable intermediate, N-(4-aminophenyl)formamide.

-

Acylation: The subsequent coupling of the generated aniline intermediate with a desired benzoic acid derivative using standard, high-efficiency peptide coupling reagents.

This strategy offers potential advantages in terms of precursor stability and handling, providing a reliable source of an in situ generated mono-protected diamine for downstream functionalization.

Proposed Reaction Pathway and Mechanism

The overall synthetic scheme is depicted below. The core of this proposal lies in the chemoselective cleavage of one C-N formyl bond under conditions that leave the second intact, followed by a robust amide coupling.

Figure 1: Proposed two-step workflow for the synthesis of N-substituted benzamides.

Rationale for Selective Deformylation

Amide hydrolysis can be catalyzed by either acid or base.[1][3][7] For this proposed synthesis, mild acidic hydrolysis is selected. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.[7][8] We hypothesize that by using dilute acid and carefully controlling reaction time and temperature, selective mono-deformylation can be achieved. The rationale is that once the first primary amine is formed, the overall electron density of the aromatic ring increases, potentially altering the reactivity of the second formamide group, or the protonated anilinium salt formed under acidic conditions is less susceptible to further hydrolysis.

Figure 2: Simplified mechanism for acid-catalyzed amide hydrolysis.

Rationale for Amide Coupling Conditions

For the second step, a standard coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is proposed. HATU is highly efficient, minimizes racemization in chiral substrates, and operates under mild conditions. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amine of N-(4-aminophenyl)formamide.[5] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acids present without interfering with the coupling reaction.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Synthesis of Starting Material: N-(4-Formamidophenyl)formamide

This protocol is based on the general principle of formylation of amines using formic acid.[9]

-

Materials:

-

p-Phenylenediamine

-

Formic acid (≥95%)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add p-phenylenediamine (1.0 eq), formic acid (2.5 eq), and toluene (approx. 2 mL per mmol of diamine).

-

Heat the mixture to reflux (approx. 110-120 °C).

-

Continuously remove water via the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting diamine is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Collect the solid by vacuum filtration, wash with cold toluene, and then water to remove excess formic acid.

-

Dry the solid under vacuum to yield N-(4-Formamidophenyl)formamide as a crystalline solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Protocol 1: Selective Mono-Deformylation (Hypothetical)

-

Materials:

-

N-(4-Formamidophenyl)formamide

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, suspend N-(4-Formamidophenyl)formamide (1.0 eq) in a 1:1 mixture of THF and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add 1 M HCl (1.1 eq) dropwise over 15 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress closely by TLC, analyzing for the disappearance of starting material and the appearance of a new, more polar spot corresponding to N-(4-aminophenyl)formamide.

-

Once TLC indicates sufficient conversion (or consumption of starting material), carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, N-(4-aminophenyl)formamide, can be purified by column chromatography or recrystallization if necessary, though it may be of sufficient purity to be used directly in the next step.

-

Protocol 2: Synthesis of N-(4-formamidophenyl)benzamide

-

Materials:

-

N-(4-aminophenyl)formamide (from Protocol 1)

-

Benzoic Acid

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Lithium Chloride (LiCl) solution (e.g., 0.5 M in water)

-

-

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Stir the solution for 10 minutes at room temperature to allow for pre-activation.

-

Add a solution of N-(4-aminophenyl)formamide (1.05 eq) in a minimum amount of anhydrous DMF.

-

Add DIPEA (2.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into a LiCl solution to precipitate the product and facilitate the removal of DMF.

-

Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid sequentially with water and a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove residual impurities.

-

Dry the product, N-(4-formamidophenyl)benzamide, under high vacuum.

-

Purify further by recrystallization or column chromatography as needed.

-

Data Presentation and Expected Results

The following table summarizes hypothetical quantitative data for the synthesis of N-(4-formamidophenyl)benzamide from benzoic acid as a model substrate.

| Parameter | Protocol 1: Deformylation | Protocol 2: Amide Coupling |

| Starting Material | N-(4-formamidophenyl)formamide | N-(4-aminophenyl)formamide |

| Reagent (eq) | 1 M HCl (1.1) | Benzoic Acid (1.0), HATU (1.1), DIPEA (2.5) |

| Solvent | THF / Water | Anhydrous DMF |

| Temperature | 0 °C to RT | Room Temperature |

| Typical Yield | 70-85% | 85-95% |

| Purity (crude) | ~90% by LC-MS | >95% by LC-MS |

| Purification | Column Chromatography (optional) | Recrystallization / Filtration |

Expected Characterization of N-(4-formamidophenyl)benzamide:

-

¹H NMR: Expect distinct signals for the formyl proton (-CHO), the amide protons (-NH-), and aromatic protons from both phenyl rings. The chemical shifts will be indicative of the electronic environment of each proton.

-

IR Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide and formamide (around 1650-1680 cm⁻¹), and aromatic C-H stretching.

Troubleshooting and Future Perspectives

-

Troubleshooting:

-

Low yield in Protocol 1: Over-reaction leading to p-phenylenediamine may occur. Reduce reaction time or temperature. Incomplete reaction may require a slightly longer reaction time or a marginal increase in temperature (e.g., to 40 °C).

-

Formation of di-acylated product: If p-phenylenediamine is present from Protocol 1, di-acylation can occur. Ensure the intermediate is pure or adjust stoichiometry in Protocol 2 accordingly.

-

Difficult purification in Protocol 2: The use of LiCl solution is critical for efficient precipitation from DMF. If the product remains soluble, alternative aqueous workup procedures followed by extraction may be necessary.

-

-